![molecular formula C18H29N3O3 B2496270 3-(3,5-dimethylisoxazol-4-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034294-93-2](/img/structure/B2496270.png)
3-(3,5-dimethylisoxazol-4-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide
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Description
3-(3,5-dimethylisoxazol-4-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H29N3O3 and its molecular weight is 335.448. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- (3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride is a derivative of this compound. It serves as a reagent in chemical synthesis, particularly for the introduction of sulfonyl groups. Researchers use it to modify other molecules, creating new compounds with specific properties .
- (3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride is employed in proteomics studies. It reacts with amino acids or proteins, allowing researchers to label or crosslink specific functional groups. This aids in protein identification, structural analysis, and understanding protein interactions .
- The crystal structure of ATAD2A bromodomain complexed with a related compound suggests potential bromodomain inhibition. Bromodomains are involved in gene regulation, and inhibiting them could impact cancer and other diseases .
Chemical Synthesis and Modification
Proteomics Research
Bromodomain Inhibition
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-13-17(14(2)24-20-13)3-4-18(22)19-11-15-5-8-21(9-6-15)16-7-10-23-12-16/h15-16H,3-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNGKNWPVVEKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide |
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